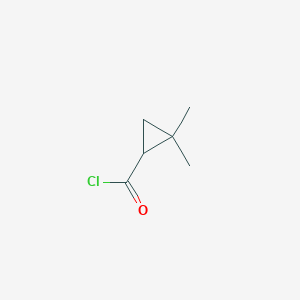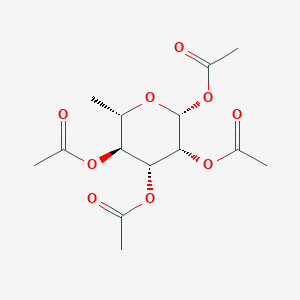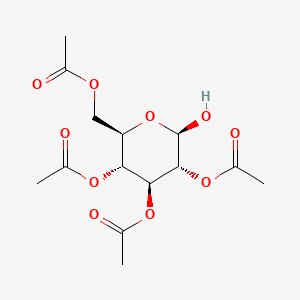
1,3-Difluoro-5-methoxy-2-nitrobenzene
Overview
Description
“1,3-Difluoro-5-methoxy-2-nitrobenzene” is a chemical compound with the CAS Number: 66684-62-6 . It has a molecular weight of 189.12 and its IUPAC name is 1,3-difluoro-5-methoxy-2-nitrobenzene .
Molecular Structure Analysis
The molecular formula of “1,3-Difluoro-5-methoxy-2-nitrobenzene” is C7H5F2NO3 . The InChI Code is 1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
“1,3-Difluoro-5-methoxy-2-nitrobenzene” has a density of 1.4±0.1 g/cm3 . Its boiling point is 255.5±35.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis
1,3-Difluoro-5-methoxy-2-nitrobenzene: is a valuable intermediate in organic synthesis. Its unique structure, characterized by the presence of difluoro and nitro groups, makes it a versatile reagent for constructing complex molecules. It can be used to introduce fluoro and nitro functionalities into target molecules, which are crucial in the development of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize new drug candidates. The nitro group can be transformed into amino derivatives, which are common motifs in drug molecules. The methoxy group can act as a protective group or be replaced with other functional groups during drug development processes .
Agrochemical Production
The difluoro and nitro groups of 1,3-Difluoro-5-methoxy-2-nitrobenzene are also beneficial in the synthesis of agrochemicals. These groups can enhance the biological activity of agrochemical compounds, improving their efficacy as pesticides or herbicides .
Material Science
This compound finds applications in material science, particularly in the synthesis of advanced materials. Its ability to undergo various chemical reactions allows for the creation of polymers and coatings with specific properties, such as increased resistance to degradation or improved thermal stability .
Analytical Chemistry
1,3-Difluoro-5-methoxy-2-nitrobenzene: can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties enable it to be used in quantitative analysis and calibration of analytical instruments .
Dyestuff Chemistry
In the field of dyestuff chemistry, this compound can be used as a precursor for the synthesis of dyes. The presence of the nitro group allows for subsequent reactions that can lead to the formation of azo dyes, which are widely used in textile industries .
Safety and Hazards
The safety information for “1,3-Difluoro-5-methoxy-2-nitrobenzene” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSGDUOWUPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434114 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66684-62-6 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)






![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)

